molecular formula C7H6O B1201138 LEAD THIOSULFATE CAS No. 502-87-4

LEAD THIOSULFATE

Cat. No.: B1201138
CAS No.: 502-87-4
M. Wt: 106.12 g/mol
InChI Key: OJPNKYLDSDFUPG-UHFFFAOYSA-N
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Description

Lead thiosulfate is an inorganic compound with the chemical formula ( \text{PbS}_2\text{O}_3 ) It is a salt of thiosulfuric acid and lead

Preparation Methods

Lead thiosulfate can be synthesized through several methods:

    Synthetic Routes: One common method involves the reaction of lead nitrate with sodium thiosulfate in an aqueous solution. The reaction proceeds as follows[ \text{Pb(NO}_3\text{)}_2 + \text{Na}_2\text{S}_2\text{O}_3 \rightarrow \text{PbS}_2\text{O}_3 + 2\text{NaNO}_3 ] This reaction typically occurs at room temperature and results in the formation of this compound as a precipitate.

    Industrial Production Methods: Industrially, this compound can be produced by reacting lead oxide with thiosulfuric acid under controlled conditions. This method ensures a higher yield and purity of the compound.

Chemical Reactions Analysis

Lead thiosulfate undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to lead sulfate and sulfur dioxide in the presence of an oxidizing agent such as hydrogen peroxide. [ \text{PbS}_2\text{O}_3 + \text{H}_2\text{O}_2 \rightarrow \text{PbSO}_4 + \text{SO}_2 + \text{H}_2\text{O} ]

    Reduction: In the presence of reducing agents, this compound can be reduced to lead sulfide and sulfur. [ \text{PbS}_2\text{O}_3 + \text{H}_2 \rightarrow \text{PbS} + \text{S} + \text{H}_2\text{O} ]

    Substitution: this compound can undergo substitution reactions with halides to form lead halides and thiosulfate salts. [ \text{PbS}_2\text{O}_3 + 2\text{NaCl} \rightarrow \text{PbCl}_2 + \text{Na}_2\text{S}_2\text{O}_3 ]

Scientific Research Applications

Lead thiosulfate has several scientific research applications:

Mechanism of Action

The mechanism of action of lead thiosulfate involves its interaction with metal ions to form stable complexes. This property is particularly useful in the extraction of metals from ores. The compound binds to metal ions, facilitating their dissolution and subsequent recovery. Additionally, this compound can interact with cellular components, potentially affecting various biochemical pathways .

Comparison with Similar Compounds

Lead thiosulfate can be compared with other thiosulfate compounds, such as:

    Sodium Thiosulfate: Unlike this compound, sodium thiosulfate is widely used in medicine for the treatment of cyanide poisoning and in photography as a fixer.

    Ammonium Thiosulfate: This compound is commonly used in fertilizers and as a leaching agent in the mining industry.

    Potassium Thiosulfate: Similar to ammonium thiosulfate, it is used in agriculture and as a reagent in various chemical processes.

This compound is unique due to its specific interactions with lead ions, which confer distinct chemical properties and applications .

Properties

IUPAC Name

4-methylidenecyclohexa-2,5-dien-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6O/c1-6-2-4-7(8)5-3-6/h2-5H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJPNKYLDSDFUPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C1C=CC(=O)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30950569
Record name p-Quinonemethide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30950569
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

106.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

502-87-4, 27890-67-1
Record name p-Quinonemethide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=502-87-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Quinone methide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000502874
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,4-Cyclohexadien-1-one, 6-methylene-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027890671
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name p-Quinonemethide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30950569
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name QUINONE METHIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V9FUL88GTN
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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